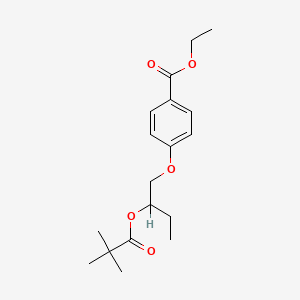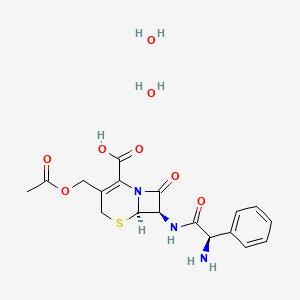
二己酰卵磷脂
描述
Dihexanoyl-lecithin is a synthetic phospholipid, structurally similar to natural lecithins found in biological membranes. It consists of a glycerol backbone esterified with two hexanoic acid molecules and a phosphocholine head group. This compound is known for its amphiphilic properties, making it useful in various biochemical and biophysical studies .
科学研究应用
Dihexanoyl-lecithin has a wide range of applications in scientific research:
Biochemistry: Used to study membrane-associated processes and protein-lipid interactions due to its ability to form micelles and bilayers.
Biophysics: Employed in the formation of bicelles, which are useful for NMR studies of membrane proteins.
Industry: Utilized as an emulsifier in food and cosmetic products due to its amphiphilic nature.
准备方法
Synthetic Routes and Reaction Conditions: Dihexanoyl-lecithin can be synthesized through esterification of glycerol with hexanoic acid, followed by phosphorylation to introduce the phosphocholine head group. The reaction typically involves:
Esterification: Glycerol reacts with hexanoic acid in the presence of a catalyst such as sulfuric acid.
Phosphorylation: The resulting dihexanoyl-glycerol is then phosphorylated using phosphocholine chloride under basic conditions.
Industrial Production Methods: Industrial production of dihexanoyl-lecithin involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes:
Purification: Using techniques like chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets industry standards for use in research and applications.
化学反应分析
Types of Reactions: Dihexanoyl-lecithin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic cleavage by phospholipase A2, resulting in the release of fatty acids and glycerophosphocholine.
Oxidation: Reaction with oxidizing agents can lead to the formation of peroxides and other oxidative products.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Major Products:
Hydrolysis: Produces hexanoic acid and glycerophosphocholine.
Oxidation: Results in various oxidative derivatives depending on the specific conditions and reagents used.
作用机制
Dihexanoyl-lecithin exerts its effects primarily through its ability to integrate into lipid bilayers and form micelles. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound targets membrane proteins and can modulate their activity by changing the local lipid environment .
相似化合物的比较
Diheptanoyl-lecithin: Another short-chain lecithin with similar properties but different micellar weight distributions.
Dimyristoyl phosphatidylcholine (DMPC): A long-chain phospholipid used in similar applications but with different physical properties.
Uniqueness: Dihexanoyl-lecithin is unique due to its short-chain fatty acids, which confer distinct micellar properties and make it particularly useful for studying membrane dynamics and protein-lipid interactions .
属性
IUPAC Name |
2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZARZBAWHITHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968679 | |
| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53892-41-4 | |
| Record name | 1,2-Hexanoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dihexanoyl-lecithin in studying Phospholipase A2 (PLA2) enzymes?
A1: Dihexanoyl-lecithin is a short-chain phospholipid often employed as a substrate to study the activity of Phospholipase A2 (PLA2) enzymes. [, ] PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a fatty acid and a lysophospholipid. [] Due to its relatively simple structure and solubility in aqueous solutions, dihexanoyl-lecithin provides a convenient model substrate for investigating the kinetics, substrate specificity, and mechanism of action of PLA2 enzymes.
Q2: Can you explain the significance of using Dihexanoyl-lecithin as a substrate in a continuous assay for Phospholipase A activity?
A3: Dihexanoyl-lecithin serves as an ideal substrate in a continuous assay for Phospholipase A activity due to the distinct properties of its hydrolysis products. [] When Dihexanoyl-lecithin is hydrolyzed by Phospholipase A, it releases hexanoic acid. This fatty acid is readily detectable using a continuous titrimetric method, allowing researchers to monitor the reaction progress in real-time and accurately determine the enzyme's activity. [] This method offers several advantages, including increased sensitivity, simplified procedures, and the ability to study enzyme kinetics more effectively.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1202965.png)







![beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol](/img/structure/B1202980.png)
![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)



![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)
